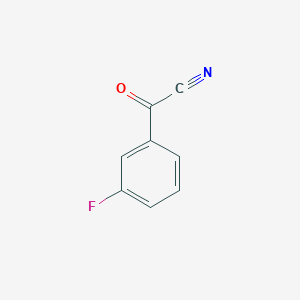

3-Fluorobenzoyl cyanide

Overview

Description

Synthesis Analysis

The synthesis of fluoro-substituted aromatic hydrocarbons, such as 3-fluorobenzoyl cyanide, involves multiple steps that are designed to introduce fluorine atoms into the aromatic ring. In the case of 3-fluorobenzo[a]pyrene (3-FBP), the synthesis was achieved starting from 6-chlorobenzo[a]pyrene (6-ClBP). The process included nitration, reduction to the amino group, diazotization, and finally, the reaction with dimethylamine to produce dimethyltriazonium tetrafluoroborate salts. These salts were then heated in toluene to obtain a mixture of fluorinated isomers, which were separated by chromatography. The chloro substituent was removed by hydrogenolysis to yield the final product, 3-FBP .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzoyl cyanide derivatives can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These methods provide detailed information about the functional groups, the position of the fluorine atom on the aromatic ring, and the overall molecular framework. For instance, the structure of 3-chloro-4-fluorobenzoylthiourea was confirmed using IR and ^1H NMR, ensuring the correct placement of the chlorine and fluorine substituents on the benzoyl ring .

Chemical Reactions Analysis

The chemical reactivity of 3-fluorobenzoyl cyanide compounds is influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the electron density distribution in the molecule and thus its reactivity in various chemical reactions. The synthesis of 3-chloro-4-fluorobenzoylthiourea, for example, involved the reaction of an isosulfocyanic ester with an amino-substituted pyrimidine, indicating that the fluorine atom did not hinder the formation of the thiourea functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzoyl cyanide derivatives are determined by their molecular structure. The introduction of fluorine atoms can significantly alter properties such as boiling point, melting point, solubility, and stability. These changes are due to the strong carbon-fluorine bond and the influence of fluorine on the overall polarity of the molecule. The specific properties of these compounds can be tailored by the synthesis process to suit their intended applications, such as in the case of herbicidal activity demonstrated by 3-chloro-4-fluorobenzoylthiourea .

Scientific Research Applications

Environmental Science and Pollution Research

Application : 3-Fluorobenzoyl cyanide is used in the synthesis of a novel type of magnetic nanoparticles (Fe 3 O 4 @SiO 2 @FBC) for the extraction and determination of perfluorinated compounds (PFCs) .

Methods : The 3-fluorobenzoyl chloride functionalized magnetic nanoparticles are synthesized and used for the extraction of PFCs. This is coupled with ultra-high performance liquid chromatography with tandem triple quadrupole mass spectrometry (UHPLC-MS/MS) for the determination of PFCs .

Results : The application of these nanoparticles in the removal of emerging contaminants has drawn great attention in recent decades .

Organic & Biomolecular Chemistry

Field : Organic & Biomolecular Chemistry

Application : 3-Fluorobenzoyl cyanide might be used in cyanation reactions .

Methods : Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly. Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported .

Results : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry .

Future Directions

The future research directions for 3-Fluorobenzoyl cyanide could involve developing more efficient and environmentally friendly methods for its synthesis and degradation . There is also potential for producing value-added products, such as biogas, co-factors of neurotransmitters, and electricity from the treatment process .

properties

IUPAC Name |

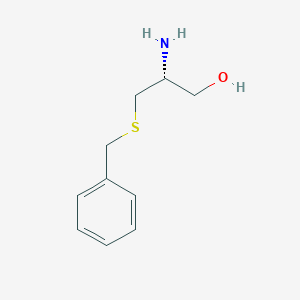

3-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGBEQPOWGEMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519455 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzoyl cyanide | |

CAS RN |

658-08-2 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

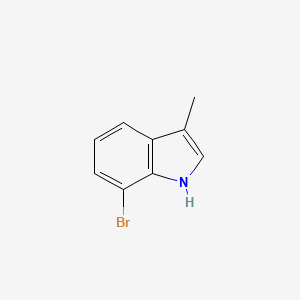

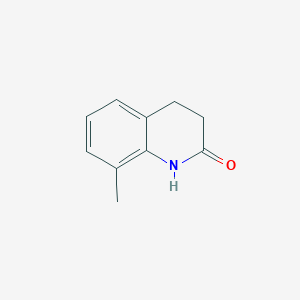

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

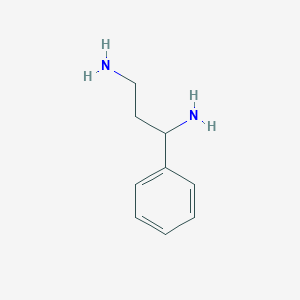

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)